
NO2A-Butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne involves the reaction of 1,4,7-Triazacyclononane with acetic acid and 3-butynylacetamide. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
NO2A-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NO2A-Butyne has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional chelator for the conjugation of peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to improve the specificity and efficacy of radiopharmaceuticals.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic compounds .
Wirkmechanismus
NO2A-Butyne exerts its effects by acting as a chelator, binding to metal ions and forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can be used to deliver radionuclides to specific biological targets. The molecular targets and pathways involved include the binding of this compound to peptides and proteins, facilitating their transport and localization within the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azido-mono-amide-DOTA
- DOTAGA-tetra (t-Bu ester)
- Maleimido-mono-amide-DOTA
- DOTA-NHS-ester
Uniqueness
NO2A-Butyne stands out due to its unique butynyl group, which allows for specific conjugation reactions and enhances its utility in tumor pre-targeting. Compared to other similar compounds, this compound offers improved stability and binding affinity, making it a valuable tool in radiopharmaceutical research .
Eigenschaften
Molekularformel |
C16H26N4O5 |
|---|---|
Molekulargewicht |
354.40 g/mol |
IUPAC-Name |
2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25) |
InChI-Schlüssel |
WFJYESGWBQSSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


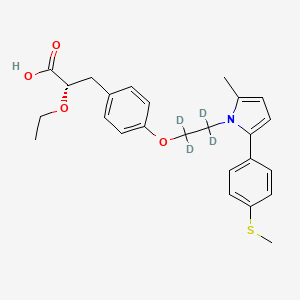
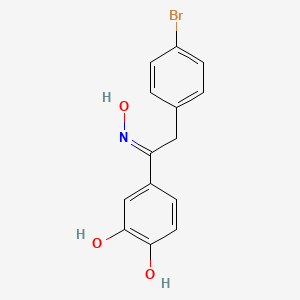
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
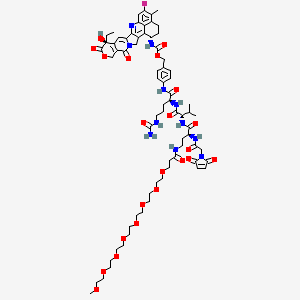
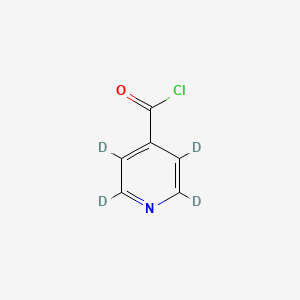
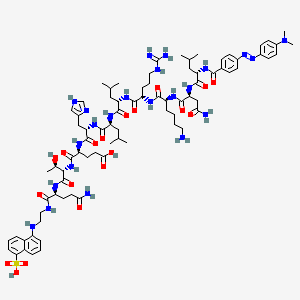

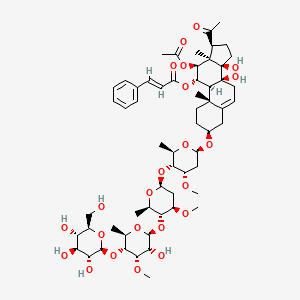

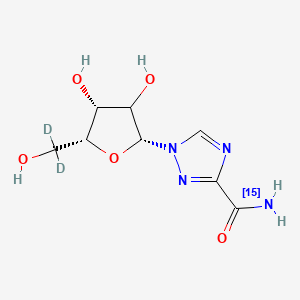


![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
